Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate
CAS No.: 1975118-70-7
Cat. No.: VC7129624
Molecular Formula: C12H21N3O2
Molecular Weight: 239.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1975118-70-7 |
|---|---|
| Molecular Formula | C12H21N3O2 |
| Molecular Weight | 239.319 |
| IUPAC Name | ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3 |
| Standard InChI Key | ZRNOWUDYBHFQRK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a diethylaminomethyl moiety, and at the 4-position with an ethyl carboxylate ester. The IUPAC name, ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, reflects this substitution pattern. Its structure is validated by spectroscopic data, including the SMILES notation CCN(CC)CC1=NN(C=C1C(=O)OCC)C and the InChIKey ZRNOWUDYBHFQRK-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1975118-70-7 | |
| Molecular Formula | ||
| Molecular Weight | 239.319 g/mol | |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 338.2 ± 32.0°C | |
| pKa (Predicted) | 8.39 ± 0.25 |
Stereoelectronic Features
The diethylaminomethyl group at the 3-position introduces a tertiary amine, conferring basicity (predicted pKa 8.39) , while the ethyl carboxylate ester enhances lipophilicity. These features suggest potential for membrane permeability and target engagement, critical for bioactive molecules. Computational models predict a collision cross-section (CCS) of 135.6–145.3 Ų for its adducts, informing mass spectrometry applications .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include minimizing isomer formation (e.g., methyl group migration on the pyrazole ring) and avoiding polymerization side reactions . The use of diethyl oxalate is critical, as alternatives like oxalyl chloride yield inferior results . Industrial-scale production would require optimizing solvent systems (e.g., toluene) and catalytic conditions to enhance yields beyond the 50–70% range typical for similar compounds .
Physicochemical Properties
Thermal Stability
The compound’s predicted boiling point of 338.2°C aligns with trends observed in pyrazole esters, where increased alkyl substitution elevates thermal stability. This property supports its use in high-temperature reactions, though experimental validation is needed.
Solubility and Partitioning
While solubility data remain unpublished, the logP value (estimated via molecular weight and functional groups) suggests moderate lipophilicity, favoring organic solvents like ethyl acetate or dichloromethane. The diethylaminomethyl group may enhance aqueous solubility at acidic pH via protonation.
Table 2: Comparative Properties of Pyrazole Derivatives
Research Findings and Biological Activity
Agrochemical Applications
Challenges and Future Directions
Data Gaps
Critical gaps include experimental validation of predicted properties (e.g., solubility, CCS) and in vitro/in vivo toxicity profiles. The absence of crystal structure data limits molecular docking studies.
Synthetic Advancements
Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which could enhance bioactivity. Flow chemistry approaches may improve yield and scalability over batch methods .
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